2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol

Description

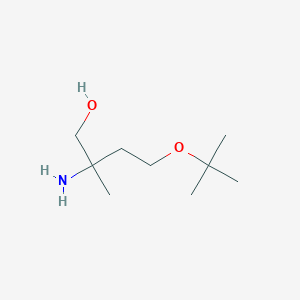

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol is a branched amino alcohol characterized by a tert-butoxy group at the C4 position, a methyl group at C2, and a primary amino group at C2. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical synthesis, catalysis, and surfactant applications. Its tertiary butoxy group enhances solubility in non-polar solvents, while the amino group provides basicity and reactivity in nucleophilic reactions. Limited publicly available data exist on its synthesis routes, but typical methods involve epoxide ring-opening or reductive amination of ketone precursors.

Properties

Molecular Formula |

C9H21NO2 |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol |

InChI |

InChI=1S/C9H21NO2/c1-8(2,3)12-6-5-9(4,10)7-11/h11H,5-7,10H2,1-4H3 |

InChI Key |

BYCASTPZOVNGNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCC(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The resulting Boc-protected amino acids can then be used as starting materials in various organic synthesis reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids are then subjected to coupling reactions with commonly used reagents to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to form various derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways and processes. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other amino alcohols and tert-butoxy-substituted amines. Below is a detailed comparison based on molecular features, physicochemical properties, and applications.

Table 1: Key Properties of 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol and Analogous Compounds

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | pKa (Amino Group) | Applications |

|---|---|---|---|---|---|

| This compound | 175.3 | ~230 (estimated) | Low | ~9.5 | Pharmaceutical intermediates |

| 2-Amino-2-methyl-1-propanol (AMP) | 89.14 | 165 | High | ~9.8 | CO₂ scrubbing, surfactants |

| 2-Amino-1-butanol | 89.14 | 178 | Moderate | ~9.7 | Corrosion inhibitors, solvents |

| 4-tert-Butoxy-1-aminobutane | 145.2 | ~200 (estimated) | Low | ~10.1 | Organic synthesis, catalysis |

Key Differences:

Steric Effects: The tert-butoxy group in this compound introduces significant steric hindrance compared to AMP or 2-amino-1-butanol. This reduces its nucleophilic reactivity but enhances stability in acidic environments .

Solubility : Unlike water-soluble AMP, the tert-butoxy group in the target compound lowers aqueous solubility, favoring organic-phase reactions.

Basicity: The amino group’s pKa (~9.5) is slightly lower than AMP’s (~9.8), likely due to electron-withdrawing effects of the tert-butoxy group.

Limitations and Contradictions in Available Data

- The provided evidence (e.g., ) focuses on simple higher alcohols (e.g., 3-methylbutan-1-ol) in beverages, which lack amino or tert-butoxy functionalities. These compounds are structurally and functionally distinct from the target molecule .

- No direct studies on this compound were found in the provided evidence, necessitating reliance on inferences from structural analogs.

Biological Activity

2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : 173.25 g/mol

- IUPAC Name : this compound

This compound features an amino group, a tert-butoxy group, and a hydroxyl group, contributing to its potential interactions in biological systems.

Neuroprotective Effects

The compound's structural attributes may confer neuroprotective properties. In related compounds, modifications to amino alcohols have been linked to improved brain penetration and protective effects in models of neurodegenerative diseases . Such findings imply that this compound could exhibit similar benefits in neuroprotection.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that amino alcohols do not exhibit significant cytotoxicity at low concentrations in various cell lines . However, further studies specifically targeting this compound are necessary to establish its safety for therapeutic use.

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of amino alcohols and evaluated their biological activities. The results indicated that specific modifications could enhance the compounds' efficacy against viral infections while maintaining low toxicity levels .

| Compound | IC50 (µM) | Toxicity Level |

|---|---|---|

| Compound A | 9.4 | Non-toxic at 100 ng/mL |

| Compound B | 15.0 | Moderate toxicity observed |

| This compound | TBD | TBD |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability. Studies on structurally similar compounds indicate rapid absorption and minimal accumulation in tissues, suggesting a favorable profile for systemic administration . Further research is required to confirm these findings for this specific compound.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol, and how can data inconsistencies be resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure, focusing on the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and the amino group (δ ~1.5–2.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (CHNO; theoretical MW: 189.3 g/mol).

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., O–H stretch at ~3200–3600 cm, N–H bends at ~1600 cm).

- Data Contradictions: Cross-validate with computational methods (e.g., density functional theory for NMR chemical shift predictions) and compare with structurally similar compounds like (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid .

Q. How does the tert-butoxy group influence the solubility and stability of this compound in aqueous versus organic solvents?

Answer:

- Solubility: The hydrophobic tert-butoxy group reduces aqueous solubility but enhances solubility in non-polar solvents (e.g., dichloromethane, ethyl acetate). Compare with analogs like 2-(tert-butoxy)-2-phenylacetic acid, which shows similar behavior .

- Stability: The bulky tert-butoxy group sterically protects adjacent functional groups (e.g., amino groups) from oxidation or hydrolysis. Stability studies should include pH-dependent degradation assays (e.g., 24-hour stability in buffers at pH 2–9) .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

Answer:

- Stepwise Alkylation: React tert-butyl glycidyl ether with methylamine under basic conditions, followed by reduction. Yields may vary due to competing side reactions (e.g., over-alkylation).

- Protection/Deprotection Strategies: Use tert-butoxycarbonyl (BOC) protecting groups for the amino group during synthesis, as seen in analogs like (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid . Limitations include potential cleavage under acidic conditions.

- Challenges: Control stereochemistry at the chiral centers; racemization risks require low-temperature reactions or enzymatic resolution methods .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved, and what analytical methods validate enantiomeric purity?

Answer:

- Asymmetric Catalysis: Use chiral catalysts (e.g., Jacobsen’s catalyst) in key steps like epoxide ring-opening.

- Chromatographic Resolution: Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.

- Validation: Circular dichroism (CD) spectroscopy or polarimetry to confirm optical activity. Compare with studies on 2-methylbutan-1-ol enantiomers in pheromone research, where racemic mixtures showed reduced bioactivity .

Q. What role does the tert-butoxy group play in modulating biological activity, and how can structure-activity relationship (SAR) studies be designed?

Answer:

- SAR Design: Synthesize analogs with varying substituents (e.g., ethyl, benzyl) at the tert-butoxy position. Test in biological assays (e.g., enzyme inhibition, receptor binding).

- Mechanistic Insight: The tert-butoxy group may enhance membrane permeability or reduce metabolic degradation. Compare with tert-butyl-containing compounds like 2-Amino-4-tert-butylphenol, where steric bulk influenced toxicity profiles .

- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. How do conflicting data on the compound’s reactivity in nucleophilic substitution reactions arise, and what experimental controls mitigate these issues?

Answer:

- Source of Contradictions: Variability in reaction conditions (e.g., solvent polarity, temperature) or competing mechanisms (e.g., elimination vs. substitution).

- Controls:

- Kinetic Studies: Monitor reaction progress via in situ IR or H NMR.

- Isotopic Labeling: Use O-labeled tert-butoxy groups to track substitution pathways.

- Reference Compounds: Include structurally similar controls like 3-Methyl-2-buten-1-ol, which has well-documented reactivity in substitution reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.